ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Description
Ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate is a pyrimidine derivative featuring a 1,3-benzodioxole moiety linked via an amide and sulfanyl group to the pyrimidine core. The pyrimidine ring is substituted at position 4 with a sulfanyl-ethyl-amide group, at position 6 with a methyl group, and at position 2 with an oxo group. The ethyl carboxylate at position 5 enhances solubility and modulates lipophilicity.
Properties
Molecular Formula |
C17H17N3O6S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H17N3O6S/c1-3-24-16(22)14-9(2)18-17(23)20-15(14)27-7-13(21)19-10-4-5-11-12(6-10)26-8-25-11/h4-6H,3,7-8H2,1-2H3,(H,19,21)(H,18,20,23) |
InChI Key |
GOEBEZHPZPZUAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde.
Introduction of the Carbamoyl Group: The benzodioxole derivative is then reacted with an isocyanate to introduce the carbamoyl group.
Formation of the Pyrimidine Ring: The key step involves the condensation of the benzodioxole derivative with a suitable pyrimidine precursor under acidic or basic conditions.
Final Coupling: The final product is obtained by coupling the intermediate with ethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or ester groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, hydrochloric acid, various nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: It is investigated for its potential as a drug candidate for various diseases, including inflammatory and infectious diseases.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) and other key enzymes involved in inflammatory pathways.
Cell Cycle Arrest: It has been shown to induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.
Signal Transduction Modulation: The compound can modulate various signal transduction pathways, affecting cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights structural and functional differences between the target compound and related pyrimidine derivatives:
Key Observations
Benzodioxole vs. Catechol Groups : The target compound’s 1,3-benzodioxole group shares electronic similarities with catechol-diether derivatives (), but its fused dioxole ring may enhance metabolic stability compared to catechol’s labile hydroxyl groups .
Sulfanyl Linkage : The sulfanyl-ethyl-amide group distinguishes the target compound from simpler thioether derivatives (e.g., 5a–5d in ). This group may influence redox properties or serve as a hydrogen-bond acceptor .
Pyrimidine Ring Planarity : Unlike methitural’s puckered pyrimidine ring (), the target compound’s fully conjugated pyrimidine core suggests planarity, which could enhance π-π stacking interactions in biological targets .
Carboxylate vs.
Research Findings and Implications
- Hydrogen Bonding : The 2-oxo and amide groups may form N–H⋯O chains akin to barbiturates (), influencing crystallinity and stability .
- SAR Insights :
- The methyl group at position 6 may sterically hinder off-target interactions.
- The sulfanyl-ethyl linker’s flexibility could modulate binding kinetics in enzyme pockets .
Biological Activity
Ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate is a complex organic compound belonging to the dihydropyrimidine class, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Molecular Formula
- C : 17
- H : 17
- N : 3
- O : 6
- S : 1
Structural Features
The compound features a pyrimidine ring with various substituents, including an ethyl ester and a benzodioxole moiety. These structural characteristics contribute to its unique chemical behavior and biological interactions.
Anticancer Properties
Research indicates that compounds in the dihydropyrimidine class exhibit significant anticancer properties. This compound has shown promising results in inhibiting cancer cell proliferation in various studies.
Case Study: In Vitro Cytotoxicity
In a study evaluating the cytotoxic effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found to induce apoptosis significantly. The combination of this compound with conventional chemotherapeutics like doxorubicin demonstrated a synergistic effect, enhancing the overall cytotoxicity against resistant cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), affecting intracellular signaling pathways .
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it could lead to increased oxidative stress in target cells, promoting apoptosis.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the pyrimidine core through cyclization reactions.
- Introduction of the benzodioxole moiety via nucleophilic substitution.
- Esterification to yield the final product.
Chemical Reactions
The compound can undergo various chemical transformations:
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized using agents like potassium permanganate or chromium trioxide. |
| Reduction | Reduction can be performed using lithium aluminum hydride or sodium borohydride. |
| Substitution | Nucleophilic substitution reactions are possible with amines or thiols . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
